molecular formula C9H11F3N4 B1446576 1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine CAS No. 1713462-58-8

1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine

Cat. No. B1446576
M. Wt: 232.21 g/mol
InChI Key: IASFYHSTCPJRQG-UHFFFAOYSA-N
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Description

“1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine” is a chemical compound. It has been mentioned in the context of a series of 1-H-pyrazole-3-carboxamide derivatives that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel pyrimidine derivatives containing an amide moiety were synthesized . Another study reported the synthesis of a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety .


Molecular Structure Analysis

The molecular structure of “1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine” can be found in databases like PubChem . The compound has a molecular formula of C9H11F3N4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine” can be found in databases like PubChem . The compound has a molecular weight of 438.4 g/mol .

Scientific Research Applications

Optical Sensors and Biological Applications

Pyrimidine derivatives, due to their heterocyclic nature containing nitrogen atoms, have been extensively utilized in the synthesis of optical sensors alongside their notable biological and medicinal applications. The unique capability of these derivatives to form coordination and hydrogen bonds renders them suitable for use as sensing probes. This is particularly relevant for compounds similar to 1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine, which may share similar chemical properties enabling their application in both sensing technologies and biological research (Jindal & Kaur, 2021).

Catalysis and Synthetic Chemistry

Research on pyranopyrimidine scaffolds, which share structural similarities with the compound of interest, highlights their broad synthetic applicability and bioavailability in medicinal and pharmaceutical industries. These compounds have been the focus of intensive investigation due to their wide range of applicability, demonstrating the potential of pyrimidine derivatives in catalyzing synthetic processes for developing lead molecules (Parmar, Vala, & Patel, 2023).

Environmental Remediation

Amine-functionalized sorbents, which could theoretically include structures similar to the compound , have shown promising results in removing persistent and mobile pollutants, such as perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The use of amine-containing sorbents relies on electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, suggesting a potential research application for 1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine in environmental science and technology (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Pharmacological Research

Pyrimidine derivatives are known for their wide pharmacological effects, including anti-inflammatory properties. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators. This broad spectrum of pharmacological activities underlines the potential of pyrimidine-based compounds, like 1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine, in pharmacological research and development (Rashid, Martines, Duarte, Jorge, Rasool, Muhammad, Ahmad, & Umar, 2021).

properties

IUPAC Name

1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N4/c10-9(11,12)7-3-8(15-5-14-7)16-2-1-6(13)4-16/h3,5-6H,1-2,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASFYHSTCPJRQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC=NC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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